1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde

Regioselective formylation Pyrrole functionalization Steric directing groups

1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde (CAS 90971-76-9) is a silyl-protected pyrrole derivative bearing an aldehyde at the 3‑position. The triisopropylsilyl (TIPS) group on the nitrogen atom provides exceptional steric bulk that blocks electrophilic attack at the α‑positions (C2/C5), thereby enabling exclusive formylation at the β‑position (C3) via Vilsmeier–Haack chemistry.

Molecular Formula C14H25NOSi
Molecular Weight 251.445
CAS No. 90971-76-9
Cat. No. B2367673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde
CAS90971-76-9
Molecular FormulaC14H25NOSi
Molecular Weight251.445
Structural Identifiers
SMILESCC(C)[Si](C(C)C)(C(C)C)N1C=CC(=C1)C=O
InChIInChI=1S/C14H25NOSi/c1-11(2)17(12(3)4,13(5)6)15-8-7-14(9-15)10-16/h7-13H,1-6H3
InChIKeyJEXLJQDNDXOJGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde (CAS 90971-76-9): A Sterically Directed β-Formylpyrrole Building Block


1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde (CAS 90971-76-9) is a silyl-protected pyrrole derivative bearing an aldehyde at the 3‑position. The triisopropylsilyl (TIPS) group on the nitrogen atom provides exceptional steric bulk that blocks electrophilic attack at the α‑positions (C2/C5), thereby enabling exclusive formylation at the β‑position (C3) via Vilsmeier–Haack chemistry . This compound serves as a progenitor for diverse 3‑substituted pyrroles and is widely employed in medicinal chemistry, natural product synthesis, and materials science [1].

Why Generic Pyrrole-3-carbaldehydes Cannot Replace 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde


The TIPS group is not merely a protecting group; it is a steric director that fundamentally alters the regiochemical outcome of electrophilic substitution on the pyrrole ring. Unprotected pyrrole or pyrroles carrying smaller N‑substituents (e.g., methyl, ethyl, isopropyl) undergo Vilsmeier formylation preferentially or exclusively at the α‑position (C2), yielding the 2‑aldehyde isomer . Even tert‑butyl protection affords only a 14:1 β/α ratio . In contrast, the TIPS group completely suppresses α‑attack, delivering exclusively the 3‑aldehyde . Moreover, the TIPS moiety is hydrolytically robust compared to the economical trimethylsilyl (TMS) group, which is too labile for many synthetic sequences [1]. Therefore, generic pyrrole-3-carbaldehydes obtained via alternative N‑substitution strategies cannot be interchanged with the TIPS derivative without compromising regiochemical purity, subsequent functionalization scope, or overall synthetic efficiency.

Head‑to‑Head Quantitative Differentiation of 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde vs. Closest Analogs


Exclusive β‑Formylation versus N‑Alkylpyrroles: Regioselectivity in Vilsmeier–Haack Chemistry

Under standard Vilsmeier–Haack conditions (DMF/POCl₃), 1-(triisopropylsilyl)pyrrole undergoes formylation exclusively at the 3‑position, affording only the β‑aldehyde. In contrast, N‑methylpyrrole gives solely the α‑aldehyde (2‑position), N‑ethylpyrrole yields an α:β ratio of 11.5:1, N‑isopropylpyrrole 1.9:1, and N‑tert‑butylpyrrole a 1:14 β/α ratio . Thus, the TIPS group is the only N‑substituent that provides complete β‑selectivity.

Regioselective formylation Pyrrole functionalization Steric directing groups

Hydrolytic Stability: TIPS vs. TMS Protection on Pyrrole Nitrogen

The N–TIPS bond in 1-(triisopropylsilyl)-1H-pyrrole-3-carbaldehyde is hydrolytically stable under ambient conditions and survives aqueous workup. In contrast, the N–TMS (trimethylsilyl) analog is reported to be 'prone to hydrolysis,' making it impractical for multistep synthesis [1]. While no quantitative half-life data were located, the qualitative ranking is well established: TIPS >> TMS in hydrolytic stability.

Silyl protecting groups N-Si bond stability Hydrolytic robustness

Synthetic Utility: Wittig Olefination of the 3‑Formyl Group

1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde undergoes Wittig olefination with a phosphonium ylide (generated from PPh₃ and t‑BuOK) to afford the corresponding 3‑styryl derivative in 40% isolated yield, followed by TBAF‑mediated desilylation in 86% yield [1]. Although comparative Wittig yields for N‑Boc‑ or N‑tosyl‑pyrrole‑3‑carbaldehydes are not reported in the same study, the TIPS derivative demonstrates compatibility with strongly basic ylide generation and subsequent fluoride‑ion deprotection without aldehyde degradation.

Wittig reaction Pyrrole alkenylation Building block reactivity

Role as a Progenitor for 3‑Substituted Pyrroles: The Muchowski Strategy

The TIPS group on pyrrole has been established as the most effective steric director for achieving exclusive β‑electrophilic substitution. Muchowski and Solas demonstrated that N‑TIPS‑pyrrole undergoes bromination, formylation, and acylation exclusively at the 3‑position, whereas N‑methyl‑, N‑benzyl‑, and N‑phenylsulfonyl‑pyrroles give variable or predominant α‑substitution [1]. The 3‑formyl derivative (the title compound) is the direct product of this strategy and is highlighted as the key intermediate for accessing Verucarin E and other bioactive 3‑substituted pyrroles [2].

3-Substituted pyrroles TIPS directing group Electrophilic substitution

Preferred Application Scenarios for 1-(Triisopropylsilyl)-1H-pyrrole-3-carbaldehyde Based on Evidence


Regioisomerically Pure 3‑Formylpyrrole in Medicinal Chemistry Campaigns

When a medicinal chemistry program requires a 3‑formylpyrrole intermediate free of the 2‑formyl isomer, the TIPS derivative is the only N‑protected option that delivers 100% β‑regioselectivity upon Vilsmeier formylation . This eliminates the need for isomer separation and ensures consistent structure‑activity relationship (SAR) data.

Multi‑Step Synthesis Requiring Robust N‑Protection

In synthetic sequences that involve aqueous workups, basic conditions, or prolonged reaction times, the hydrolytic stability of the N‑TIPS bond prevents premature deprotection that plagues N‑TMS analogs [1]. This enables the use of 1‑(triisopropylsilyl)-1H‑pyrrole‑3‑carbaldehyde as a stable, storable intermediate.

Wittig and Related C=C Bond‑Forming Reactions

The aldehyde group reacts smoothly with phosphorus ylides to generate 3‑alkenylpyrroles, as demonstrated by a 40% Wittig yield followed by efficient TBAF desilylation (86%) [2]. This makes the compound suitable for constructing conjugated pyrrole systems for materials science or fluorescent probes.

Synthesis of 3‑Substituted Pyrrole Natural Products and Antibiotics

The TIPS‑directed strategy pioneered by Muchowski is the cornerstone for accessing 3‑substituted pyrrole natural products such as Verucarin E [3]. The 3‑formyl derivative serves as the direct precursor to 3‑bromo‑, 3‑lithio‑, and 3‑aryl/alkynyl‑pyrroles via established halogen‑metal exchange and cross‑coupling protocols.

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